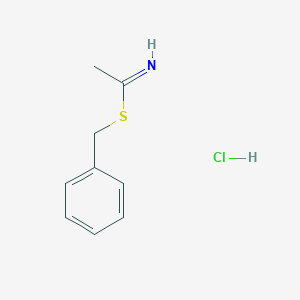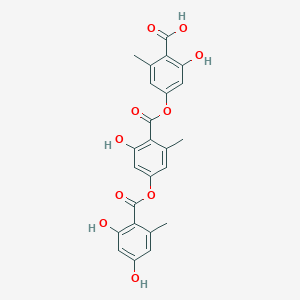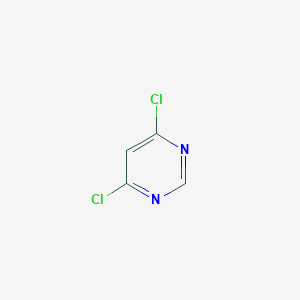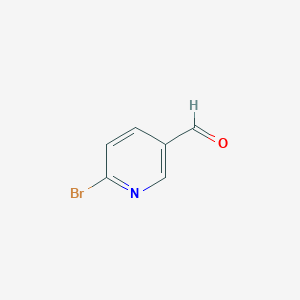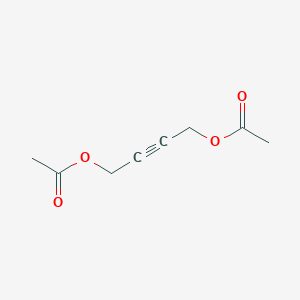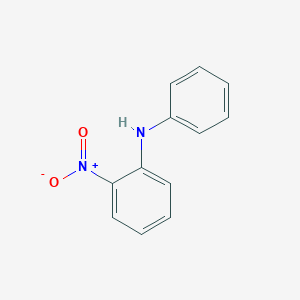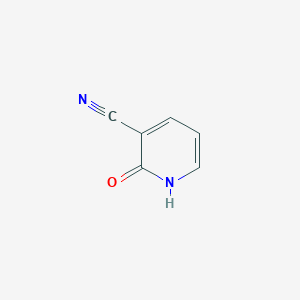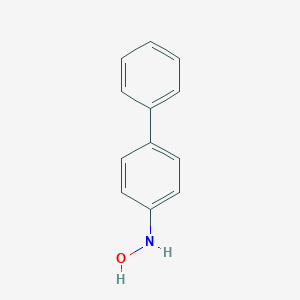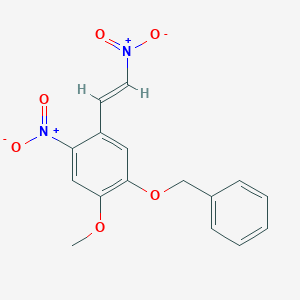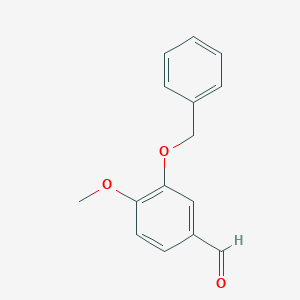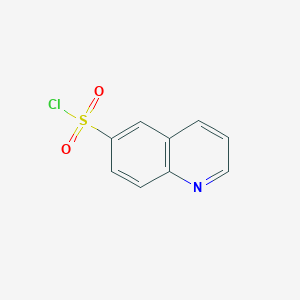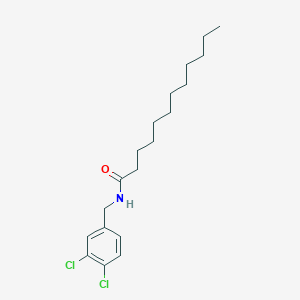
N-(3,4-Dichlorobenzyl)dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorobenzyl)dodecanamide, also known as N,N-dimethyl-3,4-dichlorobenzylamine, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorobenzyl)dodecanamide is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. It has been shown to have a broad spectrum of activity against a variety of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects:
N-(3,4-Dichlorobenzyl)dodecanamide has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. Additionally, it has been shown to have low levels of cytotoxicity and genotoxicity, making it a safe compound for use in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-Dichlorobenzyl)dodecanamide is its broad spectrum of activity against microorganisms, making it a versatile compound for use in lab experiments. Additionally, it has been shown to have minimal toxicity and low levels of cytotoxicity and genotoxicity, making it a safe compound for use in vitro. However, one limitation of N-(3,4-Dichlorobenzyl)dodecanamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3,4-Dichlorobenzyl)dodecanamide. One potential area of research is the development of new antimicrobial agents based on the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-Dichlorobenzyl)dodecanamide and its potential applications in the field of nanotechnology. Finally, more research is needed to explore the potential therapeutic applications of N-(3,4-Dichlorobenzyl)dodecanamide in the treatment of various diseases and conditions.
Métodos De Síntesis
The synthesis of N-(3,4-Dichlorobenzyl)dodecanamide involves the reaction of 3,4-dichlorobenzylamine with dodecanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorobenzyl)dodecanamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. Additionally, it has been shown to have potential applications in the field of nanotechnology, as it can be used to functionalize nanoparticles for targeted drug delivery.
Propiedades
Número CAS |
102366-72-3 |
|---|---|
Nombre del producto |
N-(3,4-Dichlorobenzyl)dodecanamide |
Fórmula molecular |
C19H29Cl2NO |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H29Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-19(23)22-15-16-12-13-17(20)18(21)14-16/h12-14H,2-11,15H2,1H3,(H,22,23) |
Clave InChI |
ZOZRRGJVMWHTIA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Otros números CAS |
102366-72-3 |
Sinónimos |
N-[(3,4-dichlorophenyl)methyl]dodecanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



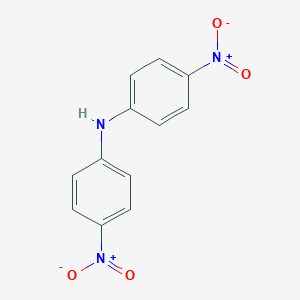
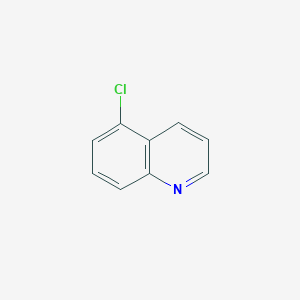
![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
